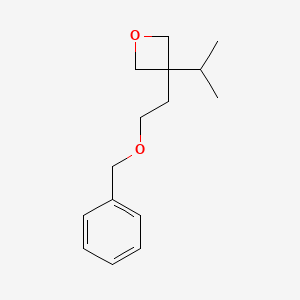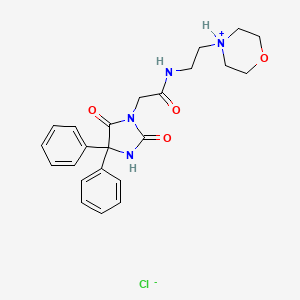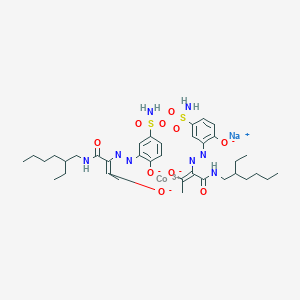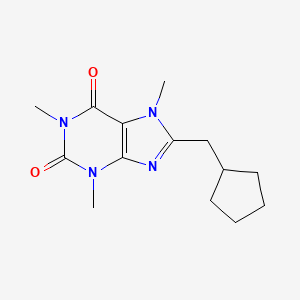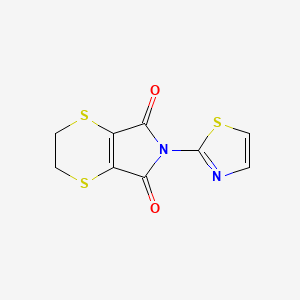
5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(2-THIAZOLYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(2-THIAZOLYL)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of sulfur and nitrogen atoms within their ring structures, which can impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(2-THIAZOLYL)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the heterocyclic ring system through cyclization of appropriate precursors.
Thiazole Formation: Introduction of the thiazole moiety via condensation reactions.
Oxidation and Reduction Steps: Adjusting the oxidation state of sulfur and nitrogen atoms to achieve the desired structure.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to favor the desired product.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(2-THIAZOLYL)- can undergo various chemical reactions, including:
Oxidation: Conversion of sulfur atoms to higher oxidation states.
Reduction: Reduction of nitrogen or sulfur atoms to lower oxidation states.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur and nitrogen atoms.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(2-THIAZOLYL)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring.
Pyrrole Derivatives: Compounds containing the pyrrole ring.
Dithiino Compounds: Compounds containing the dithiino ring.
Uniqueness
5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(2-THIAZOLYL)- is unique due to its specific combination of sulfur, nitrogen, and carbon atoms within its ring structure. This unique arrangement can impart distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
54627-06-4 |
|---|---|
Fórmula molecular |
C9H6N2O2S3 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
6-(1,3-thiazol-2-yl)-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
InChI |
InChI=1S/C9H6N2O2S3/c12-7-5-6(15-4-3-14-5)8(13)11(7)9-10-1-2-16-9/h1-2H,3-4H2 |
Clave InChI |
QWLIYNKDFYYMFJ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=C(S1)C(=O)N(C2=O)C3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



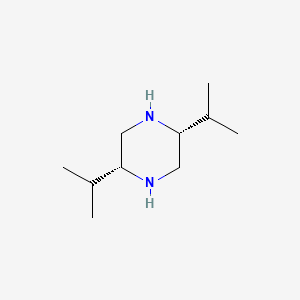
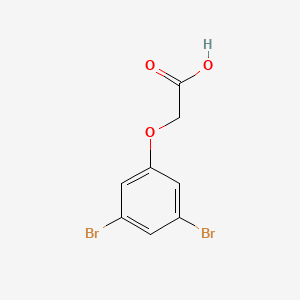
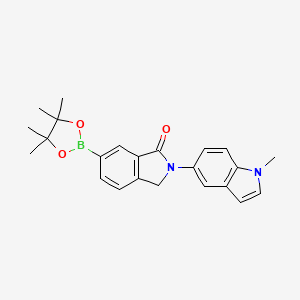
![N-[4-[[4-[(4-Hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]acetamide](/img/structure/B15345563.png)
![acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide](/img/structure/B15345569.png)

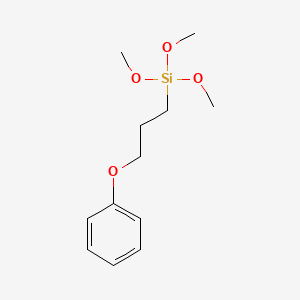
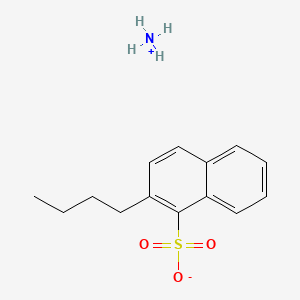
![[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine](/img/structure/B15345597.png)
